molecular formula C21H25N5O2S B2423619 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 852376-97-7

2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B2423619
CAS No.: 852376-97-7
M. Wt: 411.52
InChI Key: MSDGEWCTAGXRDV-UHFFFAOYSA-N
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Description

2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridazine ring, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a hydrazine derivative with an appropriate ortho ester to form the triazole ring, followed by further functionalization to introduce the pyridazine moiety.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The triazole and pyridazine rings can be reduced under strong reducing conditions, although this is less common.

    Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction.

Scientific Research Applications

2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets in the body. The triazole and pyridazine rings are known to interact with various enzymes and receptors, modulating their activity. This compound may exert its effects by binding to these targets and altering their function, leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar compounds include other triazolopyridazines and triazolothiadiazines, which share structural similarities but differ in their specific functional groups and pharmacological activities. For example, triazolothiadiazines have been studied for their anticancer, antimicrobial, and anti-inflammatory properties . The unique combination of the ethoxyphenyl, sulfanyl, and piperidinyl groups in 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone distinguishes it from these related compounds and may confer distinct biological activities.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S/c1-3-28-17-6-4-16(5-7-17)21-23-22-18-8-9-19(24-26(18)21)29-14-20(27)25-12-10-15(2)11-13-25/h4-9,15H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDGEWCTAGXRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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